molecular formula C14H11F3O B7998111 3-(3,4,5-Trifluorophenyl)phenethyl alcohol

3-(3,4,5-Trifluorophenyl)phenethyl alcohol

Cat. No.: B7998111
M. Wt: 252.23 g/mol
InChI Key: NOJUMIKTDMLKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4,5-Trifluorophenyl)phenethyl alcohol is an organic compound characterized by the presence of a phenethyl alcohol group substituted with trifluorophenyl groups at the 3, 4, and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trifluorophenyl)phenethyl alcohol can be achieved through several methods. One common approach involves the regioselective hydroboration of 3-fluorophenethyl alcohol . This method ensures the selective addition of boron to the desired position on the phenethyl alcohol, followed by oxidation to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of specialized catalysts and reagents to ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trifluorophenyl)phenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The trifluorophenyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the alcohol group can yield 3-(3,4,5-Trifluorophenyl)benzaldehyde or 3-(3,4,5-Trifluorophenyl)benzoic acid .

Scientific Research Applications

3-(3,4,5-Trifluorophenyl)phenethyl alcohol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3,4,5-Trifluorophenyl)phenethyl alcohol involves its interaction with specific molecular targets and pathways. The trifluorophenyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4,5-Trifluorophenyl)phenethyl alcohol is unique due to the specific positioning of the trifluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluorophenyl groups can enhance the compound’s stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[3-(3,4,5-trifluorophenyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c15-12-7-11(8-13(16)14(12)17)10-3-1-2-9(6-10)4-5-18/h1-3,6-8,18H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJUMIKTDMLKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C(=C2)F)F)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.